7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 32263-64-2
VCID: VC3857108
InChI: InChI=1S/C17H16O2/c18-17-8-4-7-14-9-10-15(11-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2
SMILES: C1CC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)C1
Molecular Formula: C17H16O2
Molecular Weight: 252.31 g/mol

7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

CAS No.: 32263-64-2

Cat. No.: VC3857108

Molecular Formula: C17H16O2

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one - 32263-64-2

Specification

CAS No. 32263-64-2
Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
IUPAC Name 7-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C17H16O2/c18-17-8-4-7-14-9-10-15(11-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2
Standard InChI Key WGTDBZGNCWHCCL-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)C1
Canonical SMILES C1CC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is defined by the systematic IUPAC name 7-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one and the molecular formula C₁₇H₁₆O₂ . Its structure comprises a bicyclic tetralone system (a partially saturated naphthalene ring) with a benzyloxy group (-OCH₂C₆H₅) attached at the 7-position. This substitution differentiates it from positional isomers such as the 6-benzyloxy variant, which exhibits distinct reactivity and spectral properties .

Table 1: Key Identifiers and Structural Data

PropertyValueSource
CAS Number32263-64-2
Molecular Weight252.31 g/mol
SMILES NotationC1CC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)C1
InChI KeyWGTDBZGNCWHCCL-UHFFFAOYSA-N
Synonyms7-Benzyloxy-1-tetralone, 7-Phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one

Spectroscopic and Physical Properties

Limited experimental data exist for this compound, but analogs provide insights. The 6-benzyloxy isomer (CAS 32263-70-0) melts at 96–99°C and is a solid at room temperature . While the 7-substituted derivative likely shares similar thermal stability, its melting point may differ due to crystal packing variations. No direct measurements of solubility, density, or refractive index are reported, though the presence of the benzyloxy group suggests moderate lipophilicity, aligning with calculated logP values for related tetralones .

Synthesis and Reactivity

Reactivity Profile

The ketone moiety at the 1-position renders the compound susceptible to nucleophilic attacks (e.g., Grignard additions), while the benzyloxy group can undergo hydrogenolysis or acid-catalyzed cleavage. Comparative studies with 6-substituted analogs suggest that electronic effects from the benzyloxy group influence reaction rates and regioselectivity in subsequent derivatizations .

GHS CodeHazard StatementPrecautionary Measures
H315Skin irritationWear protective gloves/clothing
H319Serious eye irritationUse eye protection; rinse cautiously
H335Respiratory irritationUse respiratory protection; ensure ventilation

Toxicological and Environmental Considerations

Ecotoxicology

No ecotoxicity data are available for this compound . Analogous tetralones show low biodegradability, posing potential risks for aquatic ecosystems. Persistent metabolites could necessitate advanced wastewater treatment methods .

Human Health Risks

Dermal exposure risks are mitigated through PPE, while inhalation hazards require fume hoods or respirators. First aid measures include rinsing affected skin with water and seeking medical attention for eye exposure .

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